
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-5-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
- 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane
Comparison: 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which are not present in similar compounds. Additionally, the specific arrangement of these groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Clé InChI |
LXJWEWHANNVZER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


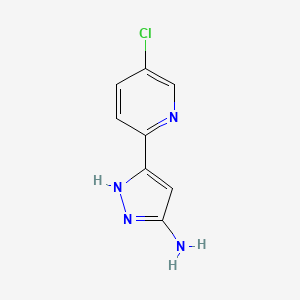

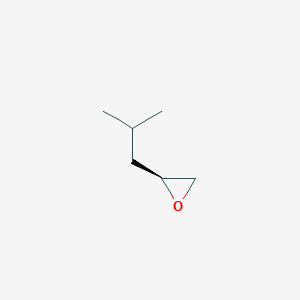



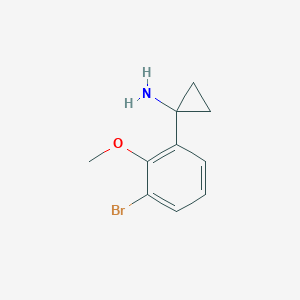

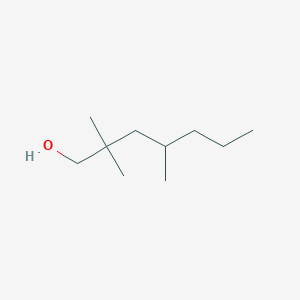

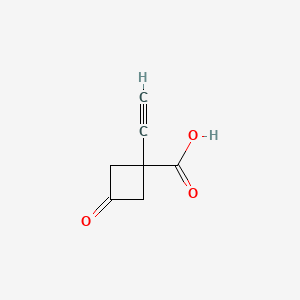

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

